
4-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a tetrahydropyrimidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)benzoic acid typically involves the following steps:
Formation of the Tetrahydropyrimidinone Ring: This can be achieved through the cyclization of urea derivatives with appropriate diketones under acidic or basic conditions.
Attachment to Benzoic Acid: The tetrahydropyrimidinone ring can be linked to a benzoic acid derivative through a condensation reaction, often facilitated by coupling agents such as carbodiimides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl groups within the tetrahydropyrimidinone ring, potentially yielding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic ring of the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)benzoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The tetrahydropyrimidinone ring is a common motif in many bioactive molecules.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or coatings, due to their potential for forming stable, functionalized structures.
Wirkmechanismus
The mechanism of action of 4-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)benzoic acid would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)phenol: Similar structure but with a phenol group instead of a benzoic acid moiety.
4-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)aniline: Contains an aniline group instead of a benzoic acid moiety.
Uniqueness
4-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)benzoic acid is unique due to the presence of both the benzoic acid and tetrahydropyrimidinone functionalities, which can impart distinct chemical reactivity and potential biological activity compared to its analogs.
Biologische Aktivität
4-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)benzoic acid is a compound derived from barbituric acid, notable for its diverse biological activities. Understanding its biological activity is crucial for potential applications in pharmacology and medicinal chemistry. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological effects.
Chemical Structure and Properties
The chemical structure of this compound features a benzoic acid moiety linked to a tetrahydropyrimidine ring containing three keto groups. Its molecular formula is C11H8N2O5, with a molecular weight of approximately 248.19 g/mol.
1. Urease Inhibition
Recent studies have highlighted the urease inhibition potential of compounds related to this compound. In vitro assays demonstrated that certain derivatives exhibited significant urease inhibition activity, with some achieving up to 99.9% inhibition at concentrations of 500 μM. This suggests potential applications in treating conditions associated with urease-producing bacteria, such as urinary tract infections .
Compound | Urease Inhibition (%) at 500 μM |
---|---|
Compound A | 88.3 |
Compound B | 95.5 |
Compound C | 99.9 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, some derivatives demonstrated Minimum Inhibitory Concentration (MIC) values as low as 1 μg/mL against Staphylococcus aureus and Escherichia coli.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 1 |
Escherichia coli | 2 |
Pseudomonas aeruginosa | 4 |
3. Cytotoxicity and Safety Profiles
In evaluating the safety profile, cytotoxicity assays revealed that while some derivatives showed promising biological activity, they also exhibited low cytotoxicity levels against human cell lines. For instance, the IC50 values for cytotoxic effects were significantly higher than the effective concentrations for antimicrobial activity, indicating a favorable therapeutic index.
Case Study 1: Urease Inhibition
A study conducted by Ahmed et al. synthesized several barbituric acid derivatives and tested their urease inhibition capabilities. The results indicated that modifications at specific positions on the pyrimidine ring could enhance urease inhibitory activity significantly . This highlights the importance of structural modifications in optimizing biological efficacy.
Case Study 2: Antimicrobial Efficacy
Research published in Pharmaceutical Sciences explored the antibacterial properties of various benzoic acid derivatives, including those related to our compound of interest. The study found that certain modifications led to enhanced antibacterial properties while maintaining low cytotoxicity against mammalian cells .
Eigenschaften
IUPAC Name |
4-(2,4,6-trioxo-1,3-diazinan-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c14-8-5-9(15)13(11(18)12-8)7-3-1-6(2-4-7)10(16)17/h1-4H,5H2,(H,16,17)(H,12,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYMCNSGBAFSNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.